molecular formula C15H21Cl2N3O3 B15201275 tert-Butyl 3-((2,4-dichloropyrimidin-5-yl)methoxy)piperidine-1-carboxylate

tert-Butyl 3-((2,4-dichloropyrimidin-5-yl)methoxy)piperidine-1-carboxylate

Cat. No.: B15201275
M. Wt: 362.2 g/mol
InChI Key: FFEPLPUYPGZTHY-UHFFFAOYSA-N
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Description

tert-Butyl 3-((2,4-dichloropyrimidin-5-yl)methoxy)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidinecarboxylates It is characterized by the presence of a tert-butyl group, a piperidine ring, and a dichloropyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-((2,4-dichloropyrimidin-5-yl)methoxy)piperidine-1-carboxylate typically involves the reaction of tert-butyl piperidine-1-carboxylate with 2,4-dichloropyrimidine-5-methanol under suitable reaction conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-((2,4-dichloropyrimidin-5-yl)methoxy)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The dichloropyrimidine moiety can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the pyrimidine moiety.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while hydrolysis can produce the corresponding carboxylic acid.

Scientific Research Applications

tert-Butyl 3-((2,4-dichloropyrimidin-5-yl)methoxy)piperidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: It is employed in studies investigating the biological activity of pyrimidine derivatives and their potential therapeutic applications.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of tert-Butyl 3-((2,4-dichloropyrimidin-5-yl)methoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. The dichloropyrimidine moiety can bind to enzymes or receptors, modulating their activity. The piperidine ring may also play a role in enhancing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(2,6-dichloropyrimidin-4-yl)piperidine-1-carboxylate
  • tert-Butyl 3-((6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate

Uniqueness

tert-Butyl 3-((2,4-dichloropyrimidin-5-yl)methoxy)piperidine-1-carboxylate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H21Cl2N3O3

Molecular Weight

362.2 g/mol

IUPAC Name

tert-butyl 3-[(2,4-dichloropyrimidin-5-yl)methoxy]piperidine-1-carboxylate

InChI

InChI=1S/C15H21Cl2N3O3/c1-15(2,3)23-14(21)20-6-4-5-11(8-20)22-9-10-7-18-13(17)19-12(10)16/h7,11H,4-6,8-9H2,1-3H3

InChI Key

FFEPLPUYPGZTHY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)OCC2=CN=C(N=C2Cl)Cl

Origin of Product

United States

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